6-Bromo-5-methyl-1,2,3-benzothiadiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2S |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
6-bromo-5-methyl-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C7H5BrN2S/c1-4-2-6-7(3-5(4)8)11-10-9-6/h2-3H,1H3 |
InChI Key |
PMEGJTNHFRQMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)SN=N2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 6 Bromo 5 Methyl 1,2,3 Benzothiadiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns
¹H NMR spectroscopy would be used to identify the number and types of protons in the 6-Bromo-5-methyl-1,2,3-benzothiadiazole (B6193614) molecule. The spectrum would be expected to show signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of these signals, measured in parts per million (ppm), would be influenced by the electron-withdrawing effects of the bromine atom and the thiadiazole ring, as well as the electron-donating effect of the methyl group. Coupling patterns (e.g., doublets, triplets) and coupling constants (J), measured in Hertz (Hz), would reveal the connectivity between adjacent protons. For comparison, the ¹H NMR spectrum of the unsubstituted 1,2,3-benzothiadiazole (B1199882) shows a complex multiplet for the aromatic protons. wikipedia.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be characteristic of the type of carbon (aromatic, methyl) and its electronic environment. This technique is crucial for confirming the substitution pattern on the benzene (B151609) ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic feature for a bromine-containing compound is the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). libretexts.org The fragmentation pattern observed in the mass spectrum would provide further structural information as the molecule breaks down into smaller, charged fragments in a predictable manner. pharmacy180.com
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic ring and the methyl group. Aromatic C=C stretching vibrations would also be observed. The presence of the C-Br bond would be indicated by a characteristic absorption in the fingerprint region of the spectrum.
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are fundamental techniques for characterizing the photophysical properties of this compound and its derivatives. These methods provide information about the electronic transitions, energy levels, and de-excitation pathways of the molecules.
The UV-visible absorption spectra of benzothiadiazole derivatives typically exhibit multiple absorption bands. semanticscholar.orgacs.orgrsc.org High-energy bands, usually observed in the UV region, are assigned to π–π* electronic transitions localized on the aromatic and heteroaromatic rings. semanticscholar.orgacs.orgmdpi.com A lower-energy absorption band, often extending into the visible region, is characteristic of an intramolecular charge transfer (ICT) transition from the electron-donating part of the molecule to the electron-accepting benzothiadiazole core. semanticscholar.orgacs.orgrsc.org The position and intensity of this ICT band are highly sensitive to the nature of the donor and acceptor units, as well as the extent of π-conjugation within the molecule. acs.orgnih.govnih.gov The introduction of electron-donating groups or the extension of the conjugated system typically leads to a red-shift (bathochromic shift) of the ICT absorption maximum. acs.orgnih.gov Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a common feature of these compounds and further confirms the charge-transfer nature of the excited state. core.ac.uk
Table 1: UV-Visible Absorption Data for Selected Benzothiadiazole Derivatives
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (M⁻¹ cm⁻¹) | Reference |
| Derivative 3 | DCM | 307 | ~18,000 | core.ac.uk |
| Derivative 4 | DCM | 503, 544 | 12,000, 14,000 | core.ac.uk |
| Compound 2a | DCM | 311-370, 452-526 | Not Specified | semanticscholar.org |
| Compound 2b | DCM | 311-370, 452-526 | Not Specified | semanticscholar.org |
| Compound 2c | DCM | 311-370, 452-526 | Not Specified | semanticscholar.org |
| Compound 2d | DCM | 311-370, 452-526 | Not Specified | semanticscholar.org |
| Dye D1 | DCM | 280-500 | Not Specified | acs.org |
| Dye D2 | DCM | 280-500 | Not Specified | acs.org |
| Dye D3 | DCM | 280-500 | Not Specified | acs.org |
| Dye D4 | DCM | 280-500 | Not Specified | acs.org |
Note: This table is interactive and can be sorted by clicking on the column headers.
Many benzothiadiazole derivatives exhibit strong photoluminescence, with emission colors spanning the visible spectrum from blue to red. rsc.orgrsc.org The emission properties are intrinsically linked to the intramolecular charge transfer process. mdpi.com Upon excitation, the molecule relaxes to an excited state with a significant charge separation, and subsequent radiative decay results in fluorescence. The emission wavelength is influenced by the same structural factors that affect the absorption, with stronger donor groups and extended conjugation leading to red-shifted emission. rsc.orgpolyu.edu.hk The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, can be very high for some derivatives, approaching unity in certain solvents. core.ac.uk However, the quantum yield can be sensitive to the molecular environment, including solvent polarity and the solid-state packing arrangement. core.ac.ukrsc.org Some benzothiadiazole derivatives exhibit aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE), where fluorescence is enhanced in the aggregated or solid state. rsc.org
Table 2: Photoluminescence Data for Selected Benzothiadiazole Derivatives
| Compound | Solvent/State | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| Derivative 3 | DCM | Not Specified | 98% | core.ac.uk |
| Derivative 4 | DCM | Not Specified | 98% | core.ac.uk |
| Compound 2a | DCM | 609 | Not Specified | semanticscholar.org |
| Compound 2b | DCM | 592 | Not Specified | semanticscholar.org |
| Compound 2d | DCM | 563 | Not Specified | semanticscholar.org |
| Compound 2c | DCM | 667 | Not Specified | semanticscholar.org |
| Compounds 3a-3p | Solid State | 445-672 | 0.2-93% | rsc.org |
Note: This table is interactive and can be sorted by clicking on the column headers.
Time-resolved photoluminescence spectroscopy provides critical insights into the dynamics of the excited state. mdpi.comdiva-portal.org By measuring the fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state can be determined. core.ac.uk For many fluorescent benzothiadiazole derivatives, lifetimes are typically in the nanosecond range. core.ac.ukmdpi.com These measurements, often performed using techniques like time-correlated single-photon counting (TCSPC), help to elucidate the competition between radiative (fluorescence) and non-radiative decay pathways. acs.org The presence of heavy atoms, such as bromine, can influence the excited-state dynamics by promoting intersystem crossing (ISC) from the singlet excited state to a triplet state, which can lead to phosphorescence with much longer lifetimes, in the microsecond range or longer. mdpi.comnih.gov Transient absorption spectroscopy can further probe the excited-state dynamics, revealing processes such as internal charge transfer and conformational relaxation that occur on picosecond to nanosecond timescales. rsc.org
Table 3: Fluorescence Lifetime Data for Selected Benzothiadiazole Derivatives
| Compound | Solvent | Fluorescence Lifetime (τ) (ns) | Reference |
| Derivative 1 | EtOH | 4.12 | core.ac.uk |
| Derivative 2 | EtOH | 2.42 | core.ac.uk |
| Compound D1 | Not Specified | ~10 | mdpi.com |
| Compound D2 | Not Specified | ~10 | mdpi.com |
| Compound D3 | Not Specified | ~5 | mdpi.com |
| Py-btd | Not Specified | 9000 (9 µs) | mdpi.com |
Note: This table is interactive and can be sorted by clicking on the column headers.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. nih.govresearchgate.netmdpi.comnih.gov For benzothiadiazole derivatives, X-ray crystallography is crucial for understanding how intermolecular interactions, such as π–π stacking, hydrogen bonding, and halogen bonding, dictate the crystal packing. nih.govresearchgate.netrsc.orgresearchgate.net These supramolecular interactions can significantly influence the solid-state photophysical and electronic properties of the materials. The planarity of the benzothiadiazole core and the torsion angles between the core and any substituent groups are important structural parameters that can be accurately determined and correlated with the observed properties. nih.gov
Electrochemical Analysis
Electrochemical methods, primarily cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its derivatives. mdpi.comrsc.orgresearchgate.netmetu.edu.tr CV provides information on the oxidation and reduction potentials of the molecules, which are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. acs.orgmdpi.commetu.edu.trnih.gov These energy levels are critical for determining the potential of these materials in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). semanticscholar.orgrsc.org The reversibility of the redox processes can also be assessed, providing insights into the stability of the radical cations and anions formed upon oxidation and reduction. core.ac.ukmdpi.comrsc.org Spectroelectrochemistry, which combines electrochemical measurements with UV-Vis-NIR spectroscopy, allows for the characterization of the electronic absorption spectra of the electrochemically generated species. core.ac.uk
Table 4: Electrochemical Data for Selected Benzothiadiazole Derivatives
| Compound | Method | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Eg) (eV) | Reference |
| Derivative 1 | CV | Not Specified | -1.89 | Not Specified | Not Specified | Not Specified | rsc.org |
| Derivative 2 | CV | Not Specified | -2.07 | Not Specified | Not Specified | Not Specified | rsc.org |
| Series 3a | CV | Not Specified | Not Specified | Not Specified | Not Specified | 2.59 | mdpi.com |
| Series 3b | CV | Not Specified | Not Specified | Not Specified | Not Specified | 2.51 | mdpi.com |
| Series 3c | CV | Not Specified | Not Specified | Not Specified | Not Specified | 2.48 | mdpi.com |
| Series 4a | CV | Not Specified | Not Specified | Not Specified | Not Specified | 2.25 | mdpi.com |
| Series 4b | CV | Not Specified | Not Specified | Not Specified | Not Specified | 2.08 | mdpi.com |
| Series 4c | CV | Not Specified | Not Specified | Not Specified | Not Specified | 2.09 | mdpi.com |
| PTBTT | CV | 0.93 | Not Specified | -5.68 | -3.91 | 1.77 | metu.edu.tr |
| PHTBTHT | CV | 0.96 | Not Specified | -5.71 | -3.72 | 1.99 | metu.edu.tr |
| PFBTF | CV | Not Specified | Not Specified | -5.61 | -4.04 | 1.57 | metu.edu.tr |
| PTTBTTT | CV | Not Specified | Not Specified | -5.51 | -3.71 | 1.80 | metu.edu.tr |
Note: This table is interactive and can be sorted by clicking on the column headers.
Cyclic Voltammetry (CV) for Redox Potentials and Energy Levels
Cyclic voltammetry is a powerful electrochemical technique utilized to probe the redox properties of chemical compounds. By measuring the current response of a system to a linearly cycled potential sweep, crucial information regarding the oxidation and reduction potentials can be obtained. These potentials are, in turn, used to estimate fundamental electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
For benzothiadiazole derivatives, the electrochemical behavior is significantly influenced by the nature and position of substituents on the benzoid ring. While specific experimental data for this compound is not extensively available in the public domain, studies on analogous structures, such as other substituted benzothiadiazoles, provide valuable insights. For instance, research on donor-acceptor-donor (D-A-D) compounds incorporating a benzothiadiazole acceptor unit demonstrates that these molecules undergo quasi-reversible one-electron reduction processes. nih.gov
The reduction and oxidation potentials are typically measured in a three-electrode system, often using a platinum working electrode, a platinum wire counter electrode, and a reference electrode like a saturated calomel (B162337) electrode (SCE), in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M Bu₄NBF₄ in DMF). mdpi.com The potentials are frequently referenced against the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple.
The HOMO and LUMO energy levels can be estimated from the onset potentials of the oxidation (Eox) and reduction (Ered) peaks in the cyclic voltammogram using the following empirical equations:
HOMO (eV) = -e (Eox, onset + 4.8 - EFc/Fc+)
LUMO (eV) = -e (Ered, onset + 4.8 - EFc/Fc+)
Where EFc/Fc+ is the potential of the ferrocene internal standard.
Studies on various benzothiadiazole derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can tune these energy levels. For example, fluorinated benzothiadiazole units are known to lower both HOMO and LUMO energy levels, which can enhance oxidative and thermal stability. The electrochemical properties of polymers derived from such monomers have been extensively studied, revealing that their HOMO/LUMO energy levels can be systematically altered.
Table 1: Representative Electrochemical Data for Substituted Benzothiadiazole Derivatives
| Compound/Polymer | Onset Oxidation Potential (V vs. Fc/Fc⁺) | Onset Reduction Potential (V vs. Fc/Fc⁺) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| Polymer of 5-fluoro-6-((2-octyldodecyl)oxy)-4,7-di(thiophen-2-yl)benzo[c] nih.govrsc.orgnih.govthiadiazole | Not Specified | Not Specified | -5.68 | -3.91 | 1.77 |
| Polymer of 5-fluoro-4,7-bis(4-hexylthiophen-2-yl)-6-((2-octyldodecyl)oxy)benzo[c] nih.govrsc.orgnih.govthiadiazole | Not Specified | Not Specified | -5.71 | -3.72 | 1.99 |
| Polymer of 5-fluoro-4,7-di(furan-2-yl)-6-((2-octyldodecyl)oxy)benzo-[c] nih.govrsc.orgnih.govthiadiazole | Not Specified | Not Specified | -5.61 | -4.04 | 1.57 |
| Polymer of 5-fluoro-6-((2-octyldodecyl)oxy)-4,7-bis(thieno[3,2-b]thiophen-2-yl)benzo[c] nih.govrsc.orgnih.govthiadiazole | Not Specified | Not Specified | -5.51 | -3.71 | 1.80 |
Note: The data in this table is based on polymers of 2,1,3-benzothiadiazole (B189464) derivatives and is provided for illustrative purposes to show the effect of substituents on electrochemical properties. Specific values for this compound may differ.
Understanding Electron Affinity and Ionization Potentials
Electron affinity (EA) and ionization potential (IP) are fundamental properties that describe the ability of a molecule to accept an electron and the energy required to remove an electron, respectively. These parameters are directly related to the LUMO and HOMO energy levels and can be estimated from cyclic voltammetry data.
The ionization potential can be approximated from the onset of the first oxidation peak, while the electron affinity can be estimated from the onset of the first reduction peak. Theoretical calculations, often employing Density Functional Theory (DFT), are also used to predict these values. For a series of donor-acceptor-donor compounds containing a benzothiadiazole core, the electrochemically determined ionization potentials were found to be in a narrow range of 5.28–5.33 eV, which showed good agreement with DFT calculations. nih.govrsc.org In contrast, the electron affinity values showed larger variations depending on the molecular structure. nih.govrsc.org
The introduction of bromine atoms into a benzo-bis-thiadiazole system has been shown to increase the electron affinity, making the molecule more electron-deficient. nih.gov This suggests that the bromo substituent in this compound would likely enhance its electron-accepting character. The methyl group, being a weak electron-donating group, would have a counteracting but likely less pronounced effect.
Table 2: Calculated Electronic Properties of Benzo[1,2-d:4,5-d′]bis( nih.govmdpi.comrsc.orgthiadiazole) and its Bromo Derivatives
| Compound | Adiabatic Electron Affinity (eV) |
| Benzo[1,2-d:4,5-d′]bis( nih.govmdpi.comrsc.orgthiadiazole) | 1.09 |
| 4-Bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comrsc.orgthiadiazole) | 1.29 |
| 4,8-Dibromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comrsc.orgthiadiazole) | 1.48 |
Source: Adapted from theoretical calculations on related compounds. nih.gov These values illustrate the impact of bromination on electron affinity.
Electron Spin Resonance (ESR) Spectroscopy for Radical Anion and Cation Characterization
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radical anions and radical cations. When a molecule undergoes a one-electron reduction or oxidation, it forms a paramagnetic species that can be studied by ESR. The resulting spectrum provides information about the distribution of the unpaired electron's spin density within the molecule through the analysis of hyperfine coupling constants.
The generation of radical ions for ESR studies can be achieved through various methods, including electrochemical generation in situ within the ESR spectrometer's resonant cavity or through chemical reduction/oxidation. Studies on the radical anions of 2,1,3-benzothiadiazole have been reported, providing insights into the electron-withdrawing nature of the heterocyclic ring.
For the radical anion, the unpaired electron would primarily reside in the LUMO of the neutral molecule. Conversely, for the radical cation, the unpaired electron would be in the HOMO. The analysis of the hyperfine structure would, therefore, provide experimental validation of the molecular orbitals involved in the redox processes. The presence of the bromine and methyl groups would influence the spin density distribution and thus the hyperfine coupling constants, providing a unique spectral fingerprint for the radical ions of this specific compound.
Computational and Theoretical Investigations of 6 Bromo 5 Methyl 1,2,3 Benzothiadiazole
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering insights into molecular structure and reactivity.
Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. For 6-Bromo-5-methyl-1,2,3-benzothiadiazole (B6193614), DFT calculations would be employed to determine its optimized molecular geometry in the ground state. This involves finding the arrangement of atoms that corresponds to the lowest energy. Key energetic properties such as the total energy, heats of formation, and strain energies could be calculated, providing a measure of the molecule's stability. While specific data for this compound is not available, studies on other benzothiadiazole derivatives routinely use DFT to predict these fundamental properties.
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. This approach is used to calculate the energies of electronic excited states. These calculations are crucial for predicting the molecule's absorption spectrum, identifying the wavelengths of light it is likely to absorb. The nature of these electronic transitions, for instance, whether they are localized on specific parts of the molecule or involve charge transfer across the molecule, can also be determined. For similar molecules, TD-DFT has been instrumental in explaining their photophysical properties.
Frontier Molecular Orbital (FMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the specific energy values for the HOMO and LUMO would need to be calculated. The spatial distribution of these orbitals would also be of interest, as it indicates which parts of the molecule are involved in electron donation and acceptance. In many benzothiadiazole systems, the HOMO and LUMO are often distributed across the aromatic framework.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It provides an estimate of the molecule's electronic excitation energy and is correlated with its chemical stability and optical properties. A smaller HOMO-LUMO gap generally suggests that a molecule will absorb light at longer wavelengths and may be more reactive. The precise value of the HOMO-LUMO gap for this compound would be a key output of a computational study.
Charge Transfer Phenomena
Intramolecular charge transfer (ICT) is a process where an electron is moved from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. In molecules with distinct donor and acceptor moieties, ICT can significantly influence their optical and electronic properties. For this compound, the benzothiadiazole core is electron-withdrawing, while the methyl and bromo substituents can modulate the electronic properties of the benzene (B151609) ring. A computational analysis would reveal the extent of charge transfer during electronic transitions and its impact on the molecule's potential applications in materials science.
Without specific published research on this compound, the detailed data tables and specific research findings requested cannot be provided. The information presented here is a general overview of the computational methods that would be applied to investigate this compound.
Intramolecular Charge Transfer (ICT) Characteristics
Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules used in optoelectronics, where an electron is redistributed from a donor part of the molecule to an acceptor part upon photoexcitation. In donor-acceptor (D-A) type molecules, the benzothiadiazole core typically acts as a strong electron acceptor. nih.gov
Theoretical studies on various benzothiadiazole derivatives consistently demonstrate their significant ICT characteristics. rsc.org The efficiency of ICT can be enhanced by introducing electron-rich groups. rsc.org Solvatochromism studies, which measure the shift in absorption or emission spectra with solvent polarity, are often used to probe ICT. A large red shift in the emission maximum with increasing solvent polarity is a hallmark of a significant ICT process, indicating a larger dipole moment in the excited state compared to the ground state. acs.org For benzothiadiazole-based fluorophores, this behavior is well-documented and is attributed to the charge transfer nature of the excited state. researchgate.net While specific calculations for this compound are not widely available, the inherent electron-withdrawing nature of the benzothiadiazole unit suggests it would exhibit pronounced ICT characteristics, which could be further tuned by the electronic effects of the bromo and methyl substituents.
Intermolecular Charge Transfer and Aggregation Effects
Intermolecular charge transfer and aggregation significantly influence the solid-state properties of organic materials, affecting their performance in electronic devices. The planarity of the molecular structure is crucial as it facilitates close intermolecular contacts and π-π stacking, which are prerequisites for efficient charge transport. nih.gov
Computational studies on related compounds have shown that the introduction of substituents can sterically hinder aggregation. For instance, the presence of a methyl group on the benzothiadiazole nucleus has been shown to restrain the formation of aggregates in the solid state. acs.org This effect is attributed to the steric hindrance provided by the methyl group, which can disrupt the co-planar arrangement between adjacent molecules, thereby affecting intermolecular interactions. While specific studies on the aggregation of this compound are limited, it is plausible that the methyl group at the 5-position plays a similar role in modulating its solid-state packing and intermolecular electronic coupling.
Molecular Geometry Optimization and Conformational Analysis
Molecular geometry optimization is a computational procedure to determine the lowest energy arrangement of atoms in a molecule. For benzothiadiazole derivatives, a planar structure is a common feature, which is critical for effective π-conjugation and charge transport. nih.gov
Table 1: Predicted Geometric Parameters for a Representative Benzothiadiazole Analog
| Parameter | Value | Reference |
| Dihedral Angle (Benzene-Thiazole) | 0.9 (1)° | nih.govresearchgate.net |
| C-S Bond Lengths (Thiazole Ring) | 1.730 - 1.760 Å | researchgate.net |
| C-S Bond Lengths (Exocyclic) | 1.744 - 1.805 Å | researchgate.net |
Prediction and Simulation of Spectroscopic Data
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and simulate spectroscopic data, such as UV-Vis absorption and emission spectra. nih.gov These simulations provide valuable information about electronic transitions, including their energies and oscillator strengths.
For various 2,1,3-benzothiadiazole (B189464) derivatives, theoretical calculations have shown good agreement with experimental UV-Vis absorption spectra. nih.gov The lowest energy absorption band typically corresponds to the HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transition, which is often characterized by significant intramolecular charge transfer. nih.govresearchgate.net The positions of the absorption maxima (λmax) can be correlated with the energy gap between the frontier molecular orbitals. nih.gov While specific simulated spectra for this compound are not available, TD-DFT calculations would be expected to predict its absorption properties, taking into account the influence of the bromo and methyl groups on the electronic structure.
Vibrational spectroscopy, such as FT-IR, can also be simulated computationally. The calculation of vibrational frequencies helps in the assignment of experimental spectra and confirms the optimized molecular structure, as a stable structure will have no imaginary frequencies. nih.gov
Aromaticity Studies and Electron Delocalization
Aromaticity is a key concept describing the stability and electronic properties of cyclic conjugated systems. It can be quantified using various computational indices, including the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) and the magnetically-based Nucleus-Independent Chemical Shift (NICS). nih.govresearchgate.net
Studies on the related compound 6-bromo-2-methylsulfanyl-1,3-benzothiazole have shown that the benzene ring exhibits substantially higher aromaticity than the fused thiazole (B1198619) ring. nih.govresearchgate.net This is a general trend observed in many benzofused heterocyclic systems. nih.gov The HOMA value for the benzene ring was found to be around 0.95, close to the value of 1 for an ideal benzene molecule, while the thiazole ring had a lower HOMA value of 0.69. nih.govresearchgate.net Similarly, NICS calculations, which measure the magnetic shielding at the center of a ring, showed values of -9.61 for the benzene ring and -7.71 for the thiazole ring, with more negative values indicating stronger aromaticity. nih.govresearchgate.net
Table 2: Aromaticity Indices for a Related Benzothiazole Compound
| Ring | HOMA Value | NICS(0) Value | Reference |
| Benzene Ring | 0.95 | -9.61 | nih.govresearchgate.net |
| Thiazole Ring | 0.69 | -7.71 | nih.govresearchgate.net |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational dynamics, solvent effects, and intermolecular interactions of a molecule over time. nih.gov
For a molecule like this compound, MD simulations could be used to explore its behavior in different solvent environments, revealing how solvent molecules arrange around it and influence its properties. Furthermore, simulations of multiple molecules could elucidate the nature of intermolecular interactions, providing a dynamic picture of the aggregation process and the stability of different packed structures. This information is complementary to the static picture provided by geometry optimization and is crucial for understanding the behavior of the molecule in realistic conditions, such as in solution or in a solid-state film. Although specific MD simulation studies on this particular compound are not prominent in the literature, the methodology is well-established for exploring the dynamic behavior of organic molecules. nih.gov
Advanced Research Applications of 6 Bromo 5 Methyl 1,2,3 Benzothiadiazole in Organic Materials Science
Organic Semiconductor Development
The development of novel organic semiconductors is a primary driver of innovation in flexible, transparent, and printable electronics. Materials design, focusing on molecular structure and intermolecular organization, is crucial for achieving high performance in devices like organic field-effect transistors (OFETs).
The Donor-Acceptor (D-A) approach is a highly successful strategy for designing low band-gap organic semiconductors. In this molecular architecture, an electron-rich "donor" unit is covalently linked to an electron-deficient "acceptor" unit. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is key to tuning the material's optical and electronic properties.
The benzothiadiazole core is a powerful acceptor unit due to its electron-withdrawing nature. The inclusion of a bromine atom, an electron-withdrawing group, on the 6-position of the 6-Bromo-5-methyl-1,2,3-benzothiadiazole (B6193614) would further enhance its electron-accepting strength. This makes it a promising candidate for integration into D-A copolymers, where it could be paired with various donor moieties (like thiophene (B33073), carbazole (B46965), or fluorene) to create materials with tailored energy levels for specific electronic applications. The methyl group at the 5-position can also influence the material's solubility and morphology in thin films, which are critical factors for device performance.
In π-conjugated systems, the benzothiadiazole unit serves to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the LUMO level is particularly significant for creating n-type or ambipolar semiconductors. The strong electron-accepting character of benzothiadiazole and its derivatives promotes strong π-π intermolecular interactions, which are essential for efficient charge transport in the solid state.
Polymers incorporating benzothiadiazole derivatives often exhibit high charge carrier mobility. The π-extended, heteroannulated derivatives of benzothiadiazole have been used to construct high-performance D-A polymers for organic electronics. Therefore, this compound, as a distinct acceptor unit, could be utilized to create novel π-conjugated polymers with unique electronic structures and charge transport characteristics.
OFETs are fundamental components of organic electronic circuits, used in applications like displays and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer.
The fabrication of OFETs typically involves depositing a thin film of the organic semiconductor onto a substrate with pre-patterned source, drain, and gate electrodes. Solution-processing techniques, such as spin-coating, are often preferred for their potential for low-cost, large-area manufacturing. The characterization of these devices involves measuring their current-voltage (I-V) characteristics to determine key parameters like field-effect mobility and the on/off current ratio.
While specific OFET performance data for this compound is not available, related benzothiadiazole-based copolymers have demonstrated excellent performance. For instance, copolymers using alkoxy-functionalized benzothiadiazole acceptors have achieved charge carrier mobilities as high as 0.67 cm² V⁻¹ s⁻¹. This indicates the potential of the benzothiadiazole class of materials, including the specific compound of interest, for use in high-performance OFETs.
Photovoltaic Device Research
Organic photovoltaic (OPV) devices, including dye-sensitized solar cells and polymer solar cells, represent a promising avenue for renewable energy due to their potential for low-cost fabrication, light weight, and mechanical flexibility.
In DSSCs, a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (like TiO₂) is responsible for light absorption. These dyes typically have a D-π-A structure, where the acceptor unit also serves to anchor the dye to the semiconductor surface. Benzothiadiazole-based organic dyes have been successfully designed and employed as photosensitizers in DSSCs, achieving high power conversion efficiencies (PCEs).
For example, various benzothiadiazole-based dyes have demonstrated PCEs ranging from 7.0% to 10.9% in DSSCs using an iodine-based liquid electrolyte. The design of these dyes involves tuning the donor and acceptor units to optimize light absorption and electron injection into the semiconductor. The strong electron-accepting nature of the this compound unit could make it a valuable component in the design of new dyes for efficient DSSCs.
In OPVs, the active layer consists of a bulk-heterojunction (BHJ) blend of an electron donor and an electron acceptor material. D-A copolymers containing benzothiadiazole units are frequently used as the electron donor component, blended with fullerene derivatives or non-fullerene acceptors.
Luminescent Materials and Optoelectronic Devices
The unique electronic structure of the benzothiadiazole core makes its derivatives highly valuable in the field of optoelectronics. These compounds are frequently used to construct donor-acceptor (D-A) systems, where the BTD unit acts as a potent acceptor. nih.govmdpi.com This arrangement facilitates intramolecular charge transfer (ICT), a process fundamental to the function of many organic electronic devices. nih.gov The inherent photostability of the BTD core is another crucial feature, making it suitable for applications that require prolonged exposure to light. mdpi.com
Derivatives of benzothiadiazole are extensively utilized as emitters in Organic Light-Emitting Diodes (OLEDs) due to their ability to tune emission wavelengths and their high electron affinity. nih.govacs.org The introduction of a methyl group onto the benzothiadiazole nucleus can be used to fine-tune the optical, electrochemical, and electroluminescent properties of BTD-based dyes. acs.org For instance, research on methylated bromo-benzothiadiazole derivatives has demonstrated their promise as green and yellowish-green emitters. acs.org These compounds, when used as dopant emitters in a suitable host matrix, can lead to OLED devices with high external quantum efficiencies (EQE), reaching up to 4.6%. acs.org
In a typical multilayer OLED architecture, BTD derivatives can be incorporated into the emissive layer (EML). nih.gov The device structure often includes an indium tin oxide (ITO) anode, a hole-injection layer (HIL) like PEDOT:PSS, a hole-transport layer (HTL), the EML, an electron-transport layer (ETL) like TPBi, an electron-injection layer (EIL) such as LiF, and an aluminum (Al) cathode. nih.govacs.org The performance of such devices is highly dependent on the molecular structure of the BTD emitter. For example, studies on triphenylamine-substituted methyl-benzothiadiazole dyes revealed that the position of the methyl group influences the emission wavelength and that these materials possess excellent thermal stability, with decomposition temperatures in the range of 379–518 °C. acs.org
Below is a table summarizing the electroluminescent characteristics of OLEDs fabricated using different benzothiadiazole-based emitters as dopants in a TCTA host matrix. acs.org
| Device Configuration | Emitter (Dopant) | Max EQE (%) | Max Power Efficiency (lm/W) | Max Current Efficiency (cd/A) | Turn-on Voltage (V) |
| ITO/PEDOT:PSS/TCTA:Dopant/TPBi/LiF/Al | Dye D2 | 4.6 | 13.5 | 15.7 | 4.0 |
| ITO/PEDOT:PSS/TCTA:Dopant/TPBi/LiF/Al | Dye D3 | 3.5 | 10.6 | 12.1 | 4.0 |
| ITO/PEDOT:PSS/TCTA:Dopant/TPBi/LiF/Al | Dye D4 | 3.0 | 7.9 | 9.7 | 4.2 |
Data extracted from a study on related methyl-substituted benzothiadiazole derivatives. acs.org
The benzothiadiazole moiety is a versatile fluorophore building block for designing chemical sensors and fluorescent probes for bioimaging. mdpi.comnih.gov BTD-based probes are known for their high fluorescence quantum yields, photostability, and large Stokes shifts, which is the difference between the absorption and emission maxima. researchgate.net These properties make them effective in various sensing and imaging applications, including their use as bioprobes for specific cellular components like mitochondria and lipid droplets. nih.govscielo.br
The sensing mechanism often relies on the modulation of the intramolecular charge transfer (ICT) process upon interaction with a target analyte. mdpi.com The this compound structure combines the electron-withdrawing nature of the BTD core and the bromo substituent with the electron-donating methyl group, creating a finely balanced electronic system. This balance can be perturbed by the presence of specific ions or molecules, leading to a detectable change in the fluorescence signal (either "turn-on" or "turn-off"). Research on functionalized nitrobenzothiadiazoles, for example, shows how substitutions can significantly impact quantum yield and environmental sensitivity, making them suitable as embedded probes within polypeptide backbones. nih.gov
Wavelength-shifting materials absorb light at a shorter wavelength and re-emit it at a longer, often more useful, wavelength. Benzothiadiazole-based fluorophores are excellent candidates for this application due to their characteristic large Stokes shifts (>160 nm) and broad absorption bands that can span from the UV region to over 500 nm. researchgate.net
Research on asymmetrically substituted BTD derivatives shows they exhibit larger Stokes shifts compared to their symmetrical counterparts, a phenomenon attributed to greater changes in dipole moment upon photoexcitation. researchgate.net This property is highly desirable for wavelength-shifting applications, as it minimizes re-absorption of the emitted light. The strong fluorescence of these materials, often in the deep red or near-infrared region (~700 nm), makes them suitable for devices like luminescent solar concentrators or as components in scintillation detectors. researchgate.netresearchgate.net
The table below details the photophysical properties of representative benzothiadiazole-based fluorophores in chloroform, highlighting their potential as wavelength-shifting materials. researchgate.net
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| Compound 1a | 495 | 682 | 187 |
| Compound 1b | 530 | 693 | 163 |
| Compound 1c | 510 | 685 | 175 |
| Compound 1d | 545 | 708 | 163 |
Data from a study on related benzothiadiazole derivatives designed for wavelength-shifting. researchgate.net
Metal Coordination Chemistry and Supramolecular Assemblies
The nitrogen atoms within the 1,2,3-benzothiadiazole (B1199882) ring system provide lone pairs of electrons, enabling the molecule to act as a ligand in coordination chemistry. researchgate.net This capability allows for the construction of complex supramolecular structures and functional metal-organic materials.
Benzothiadiazole and its derivatives are employed as ligands to construct transition metal complexes with tailored photophysical and electronic properties. researchgate.net The coordination of the BTD unit to a metal center can influence the energy levels of the resulting complex, impacting its absorption, emission, and redox behavior. Bromo-substituted ligands are of particular interest in this area. For instance, iridium(III) complexes using bromo-substituted phenylbenzothiazole ligands have been developed for nonlinear optical applications, specifically as reverse saturable absorption (RSA) materials. nih.gov The heavy bromine atom can enhance spin-orbit coupling, which facilitates intersystem crossing to triplet excited states—a key feature for applications in photoredox catalysis and phosphorescent OLEDs. nih.gov The design of such complexes involves tuning the ligand field to optimize excited-state properties and minimize non-radiative decay pathways. nih.gov
The rigidity and specific geometry of the benzothiadiazole core make it an excellent building block for creating porous crystalline materials like Hydrogen-bonded Organic Frameworks (HOFs) and Metal-Organic Frameworks (MOFs). researchgate.net In these structures, BTD-based molecules act as the organic linkers or struts that connect to form a 2D or 3D network.
In HOFs, directional hydrogen bonds and π-π stacking interactions involving the BTD unit can guide the self-assembly into well-defined porous structures. researchgate.net The slip-stacking of benzothiadiazole moieties has been identified as a robust motif for constructing stable, porous 2D HOFs with high thermal stability and permanent porosity. researchgate.net
In MOFs, BTD-based ligands functionalized with coordinating groups (e.g., carboxylates or imidazoles) are linked by metal ions or clusters. researchgate.netmdpi.commdpi.com These luminescent MOFs (L-MOFs) are heavily researched for chemical sensing applications. researchgate.net The BTD unit often imparts fluorescence to the framework, which can be quenched or enhanced by the presence of specific analytes that diffuse into the pores of the MOF. mdpi.com For example, a Eu³⁺-MOF constructed with a benzothiadiazole-based dicarboxylic acid ligand was shown to be a highly selective turn-on luminescent sensor for Al³⁺ and Ga³⁺ ions. nih.gov Similarly, a Cadmium(II)-based MOF with a BTD-imidazole ligand demonstrated a strong luminescent response to the toxic polyphenol gossypol. mdpi.com
Redox-Active Components in Energy Storage Systems (e.g., Flow Batteries)
There is no available research demonstrating the use or investigation of this compound as a redox-active component in energy storage systems, including flow batteries. While the broader class of benzothiadiazoles has been explored for such applications due to their electrochemical properties, studies specifically focused on the 6-bromo-5-methyl derivative are not present in the current scientific literature.
Agrochemical Research and Precursor Chemistry
No published studies were found that explore this compound in the context of agrochemical research.
Exploration as Precursors for Fungicides, Herbicides, and Insecticide Synergists
There is no documented research on the synthesis or evaluation of fungicides, herbicides, or insecticide synergists derived from this compound.
Synthetic Precursor and Intermediate Chemistry
While heterocyclic compounds are fundamental in synthetic chemistry, there is a lack of specific literature detailing the applications of this compound as a precursor or intermediate.
Role as a Versatile Building Block for Complex Organic Molecules
No specific examples or methodologies have been published that utilize this compound as a versatile building block for the synthesis of complex organic molecules.
Structure Property Relationships in 6 Bromo 5 Methyl 1,2,3 Benzothiadiazole Derivatives
Impact of Substituents on Electronic and Optical Properties
The electronic and optical characteristics of benzothiadiazole derivatives are highly sensitive to the nature of the substituents attached to the core structure. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) allows for precise control over the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning directly influences the material's absorption, emission, and charge transport properties. mdpi.comnih.govnih.gov
For instance, attaching strong electron-donating moieties, such as carbazole (B46965) or triphenylamine (B166846), to the BTD core typically raises the HOMO energy level. Conversely, strong electron-withdrawing groups like cyano (-CN) or nitro (-NO₂) groups can significantly lower the LUMO energy level. mdpi.comnih.gov This strategic combination of donor and acceptor units within the same molecule creates a "push-pull" system, leading to an intramolecular charge transfer (ICT) character. This ICT results in a smaller HOMO-LUMO energy gap, which causes a bathochromic (red) shift in the absorption and emission spectra. mdpi.commdpi.com
The position of these substituents is also critical. Studies on methylated BTD derivatives have shown that placing a methyl group on the donor part of the molecule can lead to a blue shift in both absorption and emission compared to placing it elsewhere. acs.org Similarly, the introduction of fluorine atoms is a common strategy to lower the HOMO energy levels, which can enhance the stability and performance of materials in organic solar cells. nih.govresearchgate.netresearchgate.net
The following table summarizes the effects of various substituents on the key electronic properties of benzothiadiazole-based molecules, as documented in scientific literature.
Table 1: Effect of Substituents on Frontier Molecular Orbital Energies of Benzothiadiazole Derivatives
| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Resulting Energy Gap |
|---|---|---|---|
| Electron-Donating (e.g., -CH₃, Alkoxy) | Increases (less negative) | Minor change | Decreases |
| Electron-Withdrawing (e.g., -NO₂, -CN, -F) | Decreases (more negative) | Decreases (more negative) | Decreases |
| Extended π-Conjugation (e.g., Thiophene) | Increases | Decreases | Significantly Decreases |
This table provides a generalized summary based on established principles in organic electronics.
Molecular Design Rules for Tunable Characteristics in Optoelectronic Applications
The development of high-performance materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on a set of established molecular design principles. For benzothiadiazole derivatives, these rules focus on manipulating the donor-acceptor (D-A) architecture to achieve desired outcomes. nih.govresearchgate.net
Key Design Strategies:
Tuning the HOMO/LUMO Levels: For OPV applications, the donor material's HOMO level must be well-aligned with the acceptor material's LUMO to ensure efficient charge separation. For the specific 6-bromo-5-methyl-1,2,3-benzothiadiazole (B6193614), the electron-withdrawing BTD core, combined with the inductive effect of the bromine atom, helps to lower the LUMO level, making it a suitable acceptor component. The methyl group, a weak electron donor, slightly raises the HOMO level. nih.gov By pairing this core with stronger donor units, the energy levels can be precisely adjusted. nih.gov
Band Gap Engineering: The energy gap (Eg) determines the absorption range of the material. For solar cell applications, a low band gap (typically < 2.0 eV) is desirable to maximize the absorption of the solar spectrum. This is achieved by creating strong D-A systems that enhance intramolecular charge transfer. mdpi.comnih.gov
Enhancing Molar Absorptivity: Increasing the π-conjugation length, for instance by incorporating thiophene (B33073) or fluorene (B118485) units into the molecular backbone, generally leads to higher molar absorption coefficients. This ensures that more light is harvested in the active layer of a device. nih.gov
Solubility and Processability: Attaching flexible alkyl chains to the molecular structure is crucial for ensuring good solubility in common organic solvents. This is essential for solution-based processing techniques like spin-coating or inkjet printing, which are used to fabricate thin films for devices. nih.gov
Influence of Molecular Geometry and Planarity on Performance
The three-dimensional arrangement of atoms in a molecule, particularly its planarity, has a profound impact on the performance of organic electronic materials. A planar molecular structure generally promotes stronger intermolecular π-π stacking in the solid state. researchgate.netacs.org This close packing facilitates efficient charge transport between molecules, which is critical for achieving high charge carrier mobility in devices like organic field-effect transistors (OFETs). nih.gov
The introduction of π-spacer units or "conformational locks" through noncovalent interactions (e.g., hydrogen bonding) can enhance the planarity of the molecular backbone. acs.org However, excessive planarity can sometimes lead to undesirable aggregation and low solubility. Therefore, a delicate balance must be struck. researchgate.net
In some cases, a twisted or non-planar geometry can be beneficial. For example, steric hindrance between adjacent molecular units can disrupt planarity. nih.govacs.org While this may reduce π-π stacking, it can also suppress aggregation-caused quenching (ACQ) of fluorescence, leading to materials that are highly emissive in the solid state—a phenomenon known as aggregation-induced emission (AIE). mdpi.com The steric bulk of certain substituents can force parts of the molecule, such as a nitro group, to twist out of conjugation with the main BTD core, thereby reducing their electronic influence. nih.govacs.org
Solid-State vs. Solution-State Behavior and Aggregation Effects
The photophysical properties of benzothiadiazole derivatives can differ significantly between the dilute solution state and the solid state (thin films or crystals). In solution, molecules are typically isolated, and their properties are governed by intramolecular processes. In the solid state, intermolecular interactions such as π-π stacking and hydrogen bonding become dominant. mdpi.comresearchgate.net
These interactions can lead to several effects:
Spectral Shifts: Aggregation in the solid state often causes shifts in the absorption and emission spectra. Depending on the packing arrangement (e.g., H-aggregation or J-aggregation), these shifts can be to shorter (blue-shift) or longer (red-shift) wavelengths, respectively. researchgate.net
Aggregation-Caused Quenching (ACQ): Many conventional fluorescent molecules suffer from ACQ, where their emission intensity is significantly reduced in the solid state due to the formation of non-emissive aggregates. scispace.com
Aggregation-Induced Emission (AIE): In contrast, some D-A molecules featuring bulky, rotatable groups exhibit AIE. In dilute solutions, the free rotation of these groups provides a non-radiative pathway for the excited state to decay, resulting in weak fluorescence. In the solid state or in aggregated form, this intramolecular rotation is restricted, which blocks the non-radiative channel and forces the molecule to release its energy via strong fluorescence. mdpi.comresearchgate.net
The solvent used for processing can also play a crucial role in the final morphology and molecular ordering of thin films, thereby influencing device performance. nih.gov
Steric and Electronic Effects of Bromine and Methyl Substituents
Bromine Substituent (at position 6):
Steric Effect: The bromine atom is relatively large, but its position at the periphery of the benzene (B151609) ring may not introduce significant steric hindrance that would drastically alter the planarity of the core itself. However, it can influence intermolecular packing in the solid state. researchgate.net It also serves as a versatile synthetic handle for further chemical modifications via cross-coupling reactions.
Methyl Substituent (at position 5):
Electronic Effect: The methyl group (-CH₃) is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. This effect tends to slightly raise the HOMO energy level. nih.gov While its impact is less pronounced than that of strong donor groups, it can still be used to fine-tune the electronic landscape of the molecule. acs.org
Steric Effect: A methyl group is relatively small and is not expected to cause significant steric hindrance or force the molecular backbone out of planarity. Its primary role is electronic, though it can also slightly influence solubility and crystal packing. researchgate.net
The combination of the electron-withdrawing bromine and the electron-donating methyl group on the benzothiadiazole ring creates a unique electronic environment that can be exploited for the rational design of new functional materials.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for Advanced Benzothiadiazole Derivatives
The full potential of 6-Bromo-5-methyl-1,2,3-benzothiadiazole (B6193614) as a building block for functional materials is contingent on the development of efficient and sustainable synthetic methodologies. Traditional syntheses often require harsh conditions or pre-functionalized starting materials. Future research will prioritize greener and more direct approaches.
A significant area of focus is the advancement of C-H functionalization techniques. nih.govacs.orgresearchgate.net This strategy allows for the direct modification of the benzothiadiazole core without the need for prior activation, reducing step counts and waste. Research has demonstrated that regioselective Ir-catalyzed C–H borylation can create versatile building blocks from the BTD core, enabling functionalization at various positions. nih.govresearchgate.net Future work could adapt these methods to the this compound scaffold, exploring how the existing substituents direct further C-H activation. For instance, Ru-catalyzed C–H arylation has shown high regioselectivity on the BTD ring, a technique that could be leveraged to introduce diverse aromatic units and create complex, trisubstituted BTD systems. nih.govacs.org
Furthermore, while established methods like Suzuki and Stille cross-coupling reactions are effective for creating derivatives, the trend is toward making these processes more sustainable. rsc.orgmdpi.com This includes using greener solvents, lower catalyst loadings, and developing more energy-efficient reaction conditions. The exploration of novel heteroaryne-based reactions also presents a frontier for creating unique, fused-ring systems derived from the BTD core. nih.govacs.orgresearchgate.net
Table 1: Comparison of Synthetic Strategies for Benzothiadiazole Functionalization
| Method | Description | Advantages | Reference |
|---|---|---|---|
| Traditional Cross-Coupling (e.g., Suzuki, Stille) | Couples a BTD halide/boronate with a coupling partner. | Well-established, reliable for specific linkages. | rsc.orgmdpi.com |
| C-H Borylation (Ir-catalyzed) | Directly converts C-H bonds to versatile C-B bonds. | Avoids pre-functionalization, high regioselectivity. | nih.govresearchgate.net |
| Directed C-H Arylation (Ru- or Rh-catalyzed) | Uses a directing group to functionalize a specific C-H bond. | High regioselectivity, allows for sequential functionalization. | nih.govacs.org |
| Aryne Generation | Creates highly reactive BTD-based heteroarynes for cycloaddition. | Access to novel, fused-ring structures. | nih.govacs.org |
Exploration of New Application Domains beyond Current Optoelectronics
While BTD derivatives are well-established in optoelectronics (e.g., OLEDs, solar cells), significant future potential lies in domains that leverage their unique electronic and structural properties in other ways. nih.gov
Photocatalysis is a prominent emerging field. BTD-based materials are being explored for visible-light-driven hydrogen evolution and the degradation of environmental pollutants. rsc.org By integrating the BTD unit into Covalent Organic Frameworks (COFs), researchers can create stable, porous materials with tunable band gaps ideal for photocatalytic applications. rsc.orgrsc.org These COF structures exhibit enhanced visible light absorption and efficient separation of photoexcited electrons and holes, leading to superior photocatalytic activity. rsc.orgnih.gov For example, BTD-functionalized COFs have demonstrated over 99% reduction of Cr(VI) in water under visible light. rsc.org Future work on this compound could focus on designing derivatives for incorporation into COFs for targeted photocatalytic processes, such as the oxidative coupling of amines. nih.gov
Another key area is the development of advanced chemical sensors . The electron-deficient BTD nucleus is highly sensitive to its environment, making it an excellent component for fluorescent and colorimetric sensors. mdpi.com BTD-based molecules have been designed to detect a range of analytes, including metal ions (like Hg²⁺), anions, and nitroaromatic compounds, which are constituents of many explosives. windows.net The derivatization of the this compound core could lead to sensors with enhanced selectivity and sensitivity for specific targets of environmental or security concern. mdpi.comwindows.net
Advanced Theoretical Modeling, Machine Learning, and AI Integration in Material Design
The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The future of designing advanced BTD derivatives lies in the integration of computational tools, including theoretical modeling and artificial intelligence. nih.gov
Advanced theoretical modeling , often using Density Functional Theory (DFT), provides deep insights into the structure-property relationships of BTD derivatives. rsc.org However, these methods can be computationally expensive for screening large numbers of potential molecules. nih.govnih.gov To address this, Machine Learning (ML) is emerging as a powerful tool to accelerate the design process. nih.govnih.gov
Researchers have successfully employed ML models like Random Forest, LightGBM, and XGBoost to predict the photophysical properties (e.g., maximum absorption and emission wavelengths) of BTD derivatives with high accuracy. nih.govnih.gov These models are trained on datasets of known BTD compounds and use molecular fingerprints to correlate structure with properties. nih.gov For instance, a Random Forest model achieved R² values of 0.92 for absorption and 0.89 for emission, demonstrating strong predictive power. nih.gov
Furthermore, interpretable ML techniques such as SHapley Additive exPlanations (SHAP) analysis can reveal critical design insights, identifying which molecular fragments or features have the most significant impact on a desired property. nih.gov This allows for a more rational, targeted approach to molecular design. The development of web-based predictive tools powered by these ML models can democratize access to advanced modeling, enabling a wider range of researchers to design novel BTD derivatives with tailored properties. nih.govnih.gov
Table 2: Performance of Machine Learning Models in Predicting BTD Properties
| ML Model | Predicted Property | Performance Metric (R²) | Key Finding | Reference |
|---|---|---|---|---|
| Random Forest | Max. Absorption Wavelength | 0.92 | High accuracy in predicting absorption spectra. | nih.gov |
| Random Forest | Max. Emission Wavelength | 0.89 | High accuracy in predicting emission spectra. | nih.gov |
| XGBoost | Photophysical Properties | - | Effective algorithm for developing predictive models. | nih.gov |
| LightGBM | Photophysical Properties | - | Another robust algorithm for property prediction. | nih.gov |
Integration with Nanomaterials and Hybrid Systems for Enhanced Performance
The performance of BTD-based materials can be significantly amplified by integrating them into hybrid systems with nanomaterials. This approach combines the unique properties of the BTD core with the functionalities of materials like graphene, carbon nanotubes, or metal oxides.
A particularly promising direction is the creation of BTD-based Covalent Organic Frameworks (COFs) . rsc.orgacs.org COFs are crystalline, porous polymers with highly ordered structures. acs.org By using BTD derivatives as building blocks, it is possible to construct COFs with tailored electronic structures and high stability. rsc.org These BTD-COF hybrid systems have shown exceptional performance as heterogeneous photocatalysts for applications like hydrogen peroxide photosynthesis and visible-light-driven hydrogen evolution. rsc.orgacs.org The ordered structure of the COF facilitates efficient charge migration and separation, while the BTD unit enhances visible light absorption. acs.orgacs.org The morphology and crystallinity of these COFs can be precisely tuned by modifying the synthetic conditions or the molecular building blocks, allowing for the optimization of their photocatalytic properties. nih.govacs.org
Beyond COFs, BTD derivatives can be used to create hybrid materials for biosensing. For example, polymers containing BTD units have been electrochemically deposited on electrodes and used as matrices to immobilize enzymes like glucose oxidase, forming the basis of a biosensor. researchgate.net The future will see the exploration of this compound derivatives in similar hybrid systems, potentially leading to new catalysts, sensors, and energy materials.
Multi-Stimuli Responsive Materials Based on Benzothiadiazole Scaffolds
"Smart" materials that change their properties in response to external stimuli are at the forefront of materials science. The BTD scaffold is an excellent platform for creating such multi-stimuli responsive systems. rsc.org
Mechanochromism , the change in color or fluorescence upon the application of mechanical force (like grinding or shearing), has been observed in several BTD derivatives. rsc.orgrsc.orgnih.gov This phenomenon typically arises from a pressure-induced phase transition between crystalline and amorphous states, which alters the intermolecular packing and electronic interactions. rsc.org This reversible switching behavior makes these materials promising for applications in pressure sensors, security inks, and rewritable paper. rsc.org For example, donor-acceptor type luminogens based on triphenylamine (B166846) or carbazole (B46965) and a BTD unit exhibit reversible, high-contrast mechanochromism. rsc.orgrsc.orgnih.gov
In addition to mechanical force, BTD-based materials can also respond to other stimuli like temperature (thermochromism ) and solvent vapors (solvatochromism ). rsc.org The structural features of these molecules, including the flexibility of donor and acceptor moieties, can be tuned to modulate their fluorescence properties in response to various inputs. rsc.org The future design of derivatives from this compound will likely focus on creating robust, multi-stimuli responsive materials with high contrast and reversibility for advanced technological applications. rsc.org
Q & A
Basic: What are the optimal synthetic routes for 6-Bromo-5-methyl-1,2,3-benzothiadiazole?
Answer:
The synthesis typically involves bromination and methylation of a pre-functionalized benzothiadiazole core. A common approach is to start with 5-methyl-1,2,3-benzothiadiazole, followed by regioselective bromination using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. For example:
- Step 1: Dissolve 5-methyl-1,2,3-benzothiadiazole in anhydrous CCl₄.
- Step 2: Add NBS (1.1 equiv) and a radical initiator (e.g., AIBN) at 80°C for 6–8 hours.
- Step 3: Purify via column chromatography (hexane:EtOAc, 9:1). Yield: ~65–75% .
Key Considerations:
- Monitor reaction progress with TLC to avoid over-bromination.
- Use inert atmosphere to suppress side reactions.
Basic: What characterization techniques confirm the structure and purity of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy:
- ¹H NMR: Look for aromatic protons (δ 7.2–8.0 ppm) and methyl group resonance (δ 2.5–2.7 ppm).
- ¹³C NMR: Confirm bromine substitution via deshielded aromatic carbons (δ 120–140 ppm) .
- HPLC: Purity >95% using a C18 column (acetonitrile:H₂O, 70:30) .
- X-ray Crystallography: Resolve crystal packing and bond angles (SHELX software recommended for refinement) .
Advanced: How can reaction conditions be optimized for higher yields in bromination?
Answer:
Key variables to optimize:
- Temperature: Lower temps (60–70°C) reduce decomposition but may slow kinetics.
- Catalyst: Lewis acids (e.g., FeCl₃) enhance electrophilic bromination efficiency.
- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions.
Case Study:
A 20% yield increase was achieved using FeCl₃ (0.5 equiv) in DMF at 70°C, monitored by in-situ FTIR to track bromine consumption .
Advanced: How should researchers address contradictory spectroscopic data (e.g., NMR vs. XRD)?
Answer:
Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Validate via:
- Variable Temperature (VT) NMR: Probe conformational changes.
- DFT Calculations: Compare experimental NMR shifts with computed spectra (Gaussian 16, B3LYP/6-311+G(d,p)).
- Elemental Analysis: Confirm stoichiometry (e.g., Br:C ratio via ICP-MS) .
Basic: What electronic properties make this compound suitable for organic semiconductors?
Answer:
The benzothiadiazole core acts as an electron-deficient moiety, while bromine and methyl groups modulate steric and electronic effects:
- Bandgap: Experimental ~2.8 eV (UV-Vis, λₐᵦₛ 340 nm).
- Charge Transport: Hole mobility ~0.02 cm²/V·s (SCLC measurements) .
Advanced: How to assess stability under thermal/photo conditions for device applications?
Answer:
- Thermogravimetric Analysis (TGA): Decomposition onset >250°C indicates thermal stability.
- Accelerated Aging Tests: Expose thin films to UV light (365 nm, 100 mW/cm²) for 24 hours; monitor degradation via Raman spectroscopy.
- Electrochemical Stability: Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) to check redox reversibility .
Advanced: What computational methods predict reactivity in cross-coupling reactions?
Answer:
- DFT Studies: Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulate Suzuki-Miyaura coupling pathways (e.g., Pd(PPh₃)₄ catalyst).
- Hammett Constants: Correlate substituent effects (σₚ for Br: +0.23, CH₃: -0.14) with reaction rates .
Basic: What are the challenges in scaling up synthesis for academic research?
Answer:
- Regioselectivity: Competing bromination at adjacent positions requires precise stoichiometry.
- Purification: Scale-up complicates chromatography; switch to recrystallization (solvent: hexane/EtOAc).
- Safety: Bromine handling necessitates fume hoods and neutralization protocols (e.g., Na₂S₂O₃ for waste) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
